Product packaging for 1-cyclopentyl-1H-imidazole-2-thiol(Cat. No.:CAS No. 1038363-71-1)

1-cyclopentyl-1H-imidazole-2-thiol

Cat. No.: B1486373
CAS No.: 1038363-71-1
M. Wt: 168.26 g/mol
InChI Key: VDALIJNEOCIQEA-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C8H12N2S and its molecular weight is 168.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2S B1486373 1-cyclopentyl-1H-imidazole-2-thiol CAS No. 1038363-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c11-8-9-5-6-10(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDALIJNEOCIQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Imidazole and Thiol Functional Groups in Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field, with many of its compounds forming the backbone of essential biological molecules and pharmaceuticals. nih.gov Within this domain, the imidazole (B134444) and thiol groups are particularly noteworthy functional moieties.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govchemscene.com This structure is a privileged scaffold in medicinal chemistry, appearing in numerous natural products, including the amino acid histidine and the neurotransmitter histamine. chemscene.comsapub.orgnih.gov Its significance stems from several key properties:

Amphoteric Nature: It can act as both a weak acid and a weak base, allowing it to participate in various chemical and biological interactions. chemscene.com

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors. sapub.org

Coordination Chemistry: The nitrogen lone pairs can coordinate with metal ions, a property utilized in catalysis and the design of metal-containing drugs.

The thiol group (-SH), the sulfur analog of an alcohol's hydroxyl group, also imparts critical functionality. rsc.orgsigmaaldrich.com Thiols, sometimes called mercaptans, are known for their strong odors but are indispensable in various chemical contexts. rsc.orgsigmaaldrich.com They are more nucleophilic than their alcohol counterparts and are readily oxidized to form disulfide bridges (-S-S-). nih.gov This thiol-disulfide interchange is a crucial element in protein folding and the antioxidant activity of molecules like glutathione. nih.gov In synthetic chemistry, thiols serve as versatile building blocks for constructing more complex sulfur-containing heterocyclic systems. rsc.orgresearchgate.net

Overview of Imidazole 2 Thiols: Structural Features and Research Relevance

The combination of these two functional groups gives rise to the imidazole-2-thiol class of compounds. These molecules are also known by their tautomeric form, imidazole-2-thiones, and exist in equilibrium between the thiol (-SH) and thione (C=S) forms. moldb.com The literature often uses these names interchangeably.

The research relevance of imidazole-2-thiols is extensive and has grown considerably due to their diverse pharmacological properties. niscpr.res.insigmaaldrich.com Various derivatives have been synthesized and investigated for a wide range of biological activities, including:

Antimicrobial and Antifungal Activity: Many imidazole-2-thiol derivatives have shown promise as agents against various bacterial and fungal strains. nih.govniscpr.res.in

Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes, which is a key strategy in drug development. nih.gov For example, specific derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.

Anticancer Activity: Certain imidazole-2-thiones have been investigated for their potential as anticancer agents, with some demonstrating the ability to induce apoptosis (programmed cell death) in cancer cell lines. nih.gov

The synthesis of these compounds is typically achieved through cyclization reactions, for instance, by reacting α-aminoketones with isothiocyanates. researchgate.net

Positioning of 1 Cyclopentyl 1h Imidazole 2 Thiol Within Current Chemical Investigations

Strategic Retrosynthesis and Initial Approaches to the Imidazole-2-thiol Scaffold

The design of a synthetic route for a target molecule like this compound begins with a retrosynthetic analysis. This process involves mentally deconstructing the molecule into simpler, readily available precursors. youtube.comyoutube.comyoutube.com For this compound, the most logical initial disconnection is at the nitrogen-cyclopentyl bond. This simplifies the target to two key synthons: the imidazole-2-thiol core and a cyclopentyl electrophile (such as cyclopentyl bromide).

The imidazole-2-thiol scaffold itself can be further disconnected through several established pathways. A classical approach, the Marckwald synthesis, involves the cyclization of an α-aminoketone with a thiocyanate (B1210189) derivative. youtube.com This method builds the heterocyclic ring and incorporates the thiol group in a single convergent step.

Another fundamental strategy involves disconnecting the imidazole ring into three basic components. The Debus synthesis, for example, constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). derpharmachemica.com To adapt this for an imidazole-2-thiol, a sulfur-containing reagent like thiourea (B124793) can be used, which serves as both the nitrogen and sulfur source for the C2 position. This approach highlights a key decision in the synthesis: whether to introduce the thiol group during the initial ring formation or to add it to a pre-existing imidazole ring.

Direct and Multi-step Synthetic Routes for this compound

The synthesis of this compound can be achieved through various routes, each involving the formation of the imidazole ring, the introduction of the thiol group, and the attachment of the cyclopentyl moiety. These steps can be performed in different orders, leading to diverse multi-step pathways.

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole ring is the cornerstone of the synthesis. Several methods are employed, often tailored to the desired substitution pattern.

From α-Haloketones and Thiourea: A widely used method involves the reaction of an α-haloketone with thiourea. The thiourea acts as a dinucleophile, first displacing the halide and then cyclizing with the ketone to form the 2-amino-thiazole intermediate, which then rearranges to the more stable imidazole-2-thiol.

Marckwald Synthesis: This pathway utilizes the reaction of an α-amino ketone with potassium thiocyanate. The amino group attacks the thiocyanate, leading to a thiourea derivative that subsequently cyclizes to form the imidazole-2-thiol. youtube.com

Multicomponent Reactions: Modern synthetic strategies often favor one-pot multicomponent reactions for their efficiency and atom economy. nih.gov For instance, a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia and sulfur (like ammonium (B1175870) thiocyanate) can be condensed to form the imidazole-2-thiol scaffold directly. nih.govresearchgate.net

MethodStarting MaterialsKey Features
From α-Haloketones α-Haloketone, ThioureaA common and straightforward method for forming the imidazole-2-thiol ring system.
Marckwald Synthesis α-Amino Ketone, Potassium ThiocyanateInvolves the formation of a thiourea intermediate followed by cyclization. youtube.com
Debus-Radziszewski Type 1,2-Dicarbonyl, Aldehyde, Thiourea/Ammonium ThiocyanateA multicomponent approach that offers high efficiency and atom economy by combining multiple reactants in a single step. derpharmachemica.com
From Propargylcyanamides Propargylcyanamide, Thiol NucleophileA cascade reaction involving addition, cyclization, and isomerization to yield highly substituted 2-thioimidazoles. nih.gov

Introduction of the Thiol Group at the C2 Position

The thiol (or thione) group at the C2 position is a defining feature of the molecule. Its introduction can be a discrete step in the synthesis.

During Cyclization: As mentioned, using reagents like thiourea or potassium thiocyanate during the ring-forming reaction directly installs the thiol group. niscpr.res.innih.gov This is often the most efficient method.

Thionation of Imidazole-2-ones: If an imidazole-2-one (an imidazolone) is synthesized first, it can be converted to the corresponding imidazole-2-thiol (or its tautomeric thione form) using a thionating agent. Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are standard reagents for this transformation.

Direct Thiolation: It is possible to introduce the thiol group onto a pre-formed imidazole ring. This typically involves deprotonation at the C2 position with a strong base (like n-butyllithium) to form a 2-lithioimidazole intermediate, which is then quenched with elemental sulfur. clockss.org This method is effective but requires careful control of anhydrous conditions.

N-Alkylation Strategies for Cyclopentyl Moiety Introduction

The final key step in many synthetic routes is the attachment of the cyclopentyl group to the N1 position of the imidazole-2-thiol ring. This reaction is often complicated by the presence of two nucleophilic sites: the ring nitrogen and the exocyclic sulfur.

The imidazole-2-thiol exists in tautomeric forms: the thione form (imidazole-2(3H)-thione) and the thiol form (imidazole-2-thiol). The outcome of alkylation (N-alkylation vs. S-alkylation) is highly dependent on the reaction conditions.

Reaction Conditions: Typically, S-alkylation is favored under neutral or mildly basic conditions, while N-alkylation requires the deprotonation of the ring nitrogen.

Base and Solvent: To achieve selective N-alkylation, a strong base is often used to deprotonate the imidazole nitrogen. Common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net The resulting imidazolide (B1226674) anion then reacts with an alkylating agent like cyclopentyl bromide.

Protecting Groups: To circumvent the issue of competing S-alkylation, a strategy involving a protecting group for the thiol function can be employed. After protection, N-alkylation can proceed cleanly, followed by a deprotection step to reveal the final product.

Alkylating AgentBaseSolventTypical Outcome
Cyclopentyl BromideK₂CO₃DMFMixture of N- and S-alkylation, conditions can be optimized for N-alkylation. researchgate.net
Cyclopentyl BromideNaHTHF/DMFFavors N-alkylation due to irreversible deprotonation of the imidazole nitrogen. researchgate.net
Cyclopentyl IodideNa₂CO₃/NaIAcetonitrileFinkelstein conditions can promote alkylation, but selectivity remains a challenge. researchgate.net

Development of Sustainable and Efficient Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing imidazole derivatives. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of imidazoles, often under solvent-free conditions. derpharmachemica.com

Use of Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as green alternatives to traditional volatile organic solvents. They can act as both the solvent and catalyst, are often biodegradable, and can be recycled. nih.gov Studies have shown excellent yields for imidazole synthesis in DES. nih.gov

Multicomponent Reactions (MCRs): As previously noted, MCRs are inherently efficient and sustainable as they combine several steps into one pot, reducing waste, energy consumption, and purification efforts. nih.govresearchgate.net

Catalytic Processes: The development of novel catalysts, including recyclable ones, is a key area of research. For instance, molybdenum-catalyzed oxidation of thiols offers a green route for forming sulfur-sulfur bonds, and similar principles are being applied to other transformations involving thiols. rsc.org

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of all reaction parameters to maximize yield, purity, and safety while minimizing cost.

For the synthesis of this compound, optimization would focus on several key areas:

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants in cyclization and alkylation steps is critical to avoid side products and ensure complete conversion.

Catalyst Selection and Loading: In catalyzed reactions, screening different catalysts and optimizing their concentration can dramatically improve reaction rates and yields. researchgate.net

Solvent and Temperature Effects: The choice of solvent can influence solubility, reaction rates, and the regioselectivity of alkylation. Temperature profiles must be optimized to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions.

Work-up and Purification: Developing a simple and efficient purification protocol (e.g., crystallization vs. chromatography) is crucial for large-scale production.

An example of reaction optimization is shown in the table below, illustrating how different parameters can be varied to improve the yield of a target product in a typical imidazole synthesis.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol801245
2Acetic AcidEthanol80865
3Erbium TriflateAcetonitrile60488
4FeCl₃/GlycerolNone45292
5SnCl₂/DESDESRT196

This table is a generalized representation based on findings for various imidazole syntheses. nih.govresearchgate.net


Electrophilic and Nucleophilic Reactions at the Imidazole and Thiol Centers

The dual nucleophilic character of this compound, arising from the thione/thiolate and the imidazole nitrogen, allows for a variety of reactions.

Nucleophilic Reactions: The exocyclic sulfur atom in the predominant thione form is a soft nucleophile and readily reacts with soft electrophiles. youtube.com Deprotonation of the thiol form generates a thiolate anion, which is an even more potent nucleophile. youtube.com The N-3 nitrogen of the imidazole ring is also a nucleophilic center, capable of reacting with electrophiles, particularly in the thione tautomer. The outcome of reactions with electrophiles can often be controlled by the reaction conditions. For instance, in base-catalyzed reactions, the more acidic thiol proton is removed, favoring S-alkylation or S-acylation.

Electrophilic Reactions: While the imidazole ring is generally electron-rich and thus more prone to electrophilic attack, the reactivity can be influenced by the substituents. Halogenation, nitration, and acylation of the imidazole ring are possible, though the conditions need to be carefully controlled to avoid side reactions at the thiol group. youtube.com For example, direct bromination of imidazoles can be achieved using N-bromosuccinimide (NBS). youtube.com

Oxidation Chemistry of the Thiol Group: Disulfide and Sulfoxide Formation

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides and sulfoxides.

Disulfide Formation: Mild oxidizing agents readily convert this compound to its corresponding disulfide, 1,2-bis(1-cyclopentyl-1H-imidazol-2-yl)disulfane. This oxidative coupling is a common reaction for thiols and can be achieved using various reagents, including sodium nitrite (B80452) in acidic medium or hydrogen peroxide. libretexts.orgderpharmachemica.com The reaction proceeds via the formation of a sulfenyl intermediate, which then reacts with another thiol molecule. biolmolchem.com

Sulfoxide and Sulfonic Acid Formation: Stronger oxidizing agents can further oxidize the sulfur atom. For instance, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can yield the corresponding sulfonic acid, with the product distribution being dependent on the reaction conditions. researchgate.net The formation of sulfoxides is also a possible outcome of the controlled oxidation of thiols. researchgate.net The reaction of thiols with sulfoxides, catalyzed by transition metals like rhenium, can also lead to disulfide formation. nih.gov

Table 1: Oxidation Products of Imidazole-2-thiol Derivatives

Starting MaterialOxidizing AgentProductReference
1-Methyl-1H-imidazole-2-thiolChlorine dioxide1-Methylimidazole-2-sulfonic acid researchgate.net
1H-Benzo[d]imidazole-2(3H)-thioneSodium nitrite/Acetic acid1,2-Di(1H-benzo[d]imidazol-2-yl)disulfane derpharmachemica.com
General ThiolsNaBrO₃/[bmim]BrDisulfides researchgate.net

Alkylation and Acylation Reactions of the Thiol Functionality

The nucleophilic sulfur atom of this compound is readily alkylated and acylated. These reactions are typically carried out in the presence of a base to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

Alkylation: S-alkylation can be achieved using a variety of alkylating agents, such as alkyl halides or sulfates. For example, the reaction of 1,5-disubstituted phenyl-1H-imidazole-2-thiol derivatives with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate results in the formation of the corresponding S-substituted products. nih.gov

Acylation: Acylation of the thiol group can be accomplished using acyl chlorides or anhydrides. This reaction leads to the formation of thioesters. The acylation of 2-acyl-1-methyl-1H-imidazoles has been reported, highlighting the reactivity of the imidazole core. clockss.org

These alkylation and acylation reactions are crucial for the synthesis of derivatives with modified properties.

Table 2: Examples of S-Alkylation and S-Acylation of Imidazole-2-thiol Derivatives

Imidazole-2-thiol DerivativeReagentReaction TypeProductReference
1,5-Diphenyl-1H-imidazole-2-thiol2-Chloro-N-(thiazol-2-yl)acetamide, K₂CO₃S-Alkylation2-[(1,5-Diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide nih.gov
1H-Benzo[d]imidazole-2-thiol2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanoneS-AlkylationS-Substituted derivative eresearchco.com
2-Lithio-1-methyl-1H-imidazole1-AcylpyrrolidineAcylation2-Acyl-1-methyl-1H-imidazole clockss.org

Functionalization of the Cyclopentyl Substituent for Property Modulation

While direct functionalization of the cyclopentyl group in this compound is not extensively documented, general strategies for the modification of alkyl substituents in heterocyclic compounds can be considered. These modifications are aimed at modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and steric profile, which in turn can influence its biological activity.

Potential synthetic routes could involve the use of a starting material where the cyclopentyl ring is already functionalized, for example, with a hydroxyl, amino, or carboxyl group. Alternatively, late-stage functionalization of the cyclopentyl ring could be attempted, although this would likely be challenging due to the relative inertness of the C-H bonds of the cycloalkane. Methods such as free-radical halogenation followed by nucleophilic substitution could be explored, but these often lack selectivity.

Synthesis of Analogs and Derivatives for Structure-Property Relationship Studies

The synthesis of analogs and derivatives of this compound is essential for establishing structure-property relationships (SPR). By systematically modifying the different parts of the molecule, researchers can gain insights into how structural changes affect its chemical and biological properties.

Modification of the N-1 Substituent: Replacing the cyclopentyl group with other alkyl, cycloalkyl, or aryl groups can provide information on the influence of steric bulk and electronic effects on the molecule's activity. sigmaaldrich.comscbt.com A variety of N-substituted imidazole-2-thiols are commercially available or can be synthesized.

Substitution on the Imidazole Ring: Introducing substituents at the C-4 and C-5 positions of the imidazole ring can alter its electronic properties and steric environment. The synthesis of such derivatives often involves multi-step procedures starting from appropriately substituted precursors. nih.govmdpi.com

Derivatization of the Thiol Group: As discussed in the sections on oxidation, alkylation, and acylation, the thiol group provides a convenient handle for a wide range of derivatizations. These modifications can significantly impact the molecule's ability to interact with biological targets. nih.goveresearchco.com

Through the synthesis and evaluation of a library of such analogs, a comprehensive understanding of the structure-property relationships for this class of compounds can be developed, guiding the design of new molecules with desired characteristics. derpharmachemica.com

Coordination Chemistry and Ligand Properties of 1 Cyclopentyl 1h Imidazole 2 Thiol

Ligand Behavior and Chelation Modes with Transition Metal Ions

1-cyclopentyl-1H-imidazole-2-thiol can exist in two tautomeric forms: the thione form and the thiol form. This tautomerism plays a crucial role in its coordination behavior. The thione form possesses a C=S double bond and an N-H bond within the imidazole (B134444) ring, while the thiol form features a C-S single bond and an S-H bond, with the double bond located within the imidazole ring.

As a ligand, this compound can coordinate to a metal ion in several ways:

Monodentate Coordination: It can act as a monodentate ligand, bonding to the metal ion through either the sulfur atom of the thiol group or one of the nitrogen atoms of the imidazole ring. Coordination through the sulfur atom is common due to its soft nature, which makes it a good donor for soft metal ions. The nitrogen atom, being a harder donor, can also participate in coordination, particularly with harder metal ions.

Bidentate Chelation: The molecule can also function as a bidentate ligand, forming a chelate ring by coordinating to the metal ion through both the sulfur atom and one of the nitrogen atoms of the imidazole ring. This chelation results in a stable five-membered ring structure, enhancing the stability of the resulting complex. The ability to form such a chelate ring is a key feature of its ligand properties.

The specific coordination mode adopted by this compound depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For instance, in the presence of a strong base, the thiol proton can be removed, leading to the formation of a thiolate anion, which is a stronger and more effective coordinating agent.

Synthesis and Stoichiometry of Metal Complexes Formed with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complexes can vary depending on the molar ratio of the metal ion to the ligand used in the synthesis, as well as the coordination number and preferred geometry of the metal ion.

Commonly observed stoichiometries for complexes with bidentate ligands like this compound include:

1:1 (Metal:Ligand): This stoichiometry can lead to the formation of polymeric complexes or complexes where the remaining coordination sites on the metal are occupied by solvent molecules or other anions.

1:2 (Metal:Ligand): This is a very common stoichiometry, leading to the formation of tetrahedral or square planar complexes for metal ions with a coordination number of four, or octahedral complexes for metal ions with a coordination number of six (with two additional monodentate ligands).

1:3 (Metal:Ligand): This stoichiometry can lead to the formation of octahedral complexes where three bidentate ligands saturate the coordination sphere of the metal ion.

The synthesis of these complexes is often carried out under inert atmosphere to prevent the oxidation of the thiol group. The choice of solvent is also critical and can influence the final product. Alcohols, such as methanol (B129727) or ethanol, are frequently used as solvents for these reactions. researchgate.net The general procedure for the synthesis of such complexes often involves dissolving the metal salt and the ligand in separate portions of the solvent and then mixing the solutions, sometimes with gentle heating to facilitate the reaction. researchgate.net The resulting solid complex can then be isolated by filtration, washed, and dried. researchgate.net

Metal IonTypical Stoichiometry (Metal:Ligand)Possible Geometry
Co(II)1:2Tetrahedral, Octahedral
Ni(II)1:2Square Planar, Octahedral
Cu(II)1:2Square Planar, Distorted Octahedral
Zn(II)1:2Tetrahedral
Pd(II)1:2Square Planar
Pt(II)1:2Square Planar

This table provides a generalized overview of possible stoichiometries and geometries. The actual structures can be influenced by various factors.

Electronic and Geometric Structure Elucidation of Metal-Thioimidazole Complexes

The electronic and geometric structures of the metal complexes formed with this compound are elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The C=S stretching vibration, typically observed in the region of 1000-1250 cm⁻¹, is particularly informative. A shift in the position of this band upon coordination can indicate the involvement of the sulfur atom in bonding to the metal ion. Similarly, changes in the N-H stretching vibration can provide evidence for the deprotonation of the ligand and its coordination as a thiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the imidazole ring and the cyclopentyl group upon coordination can provide information about the binding site of the ligand. For paramagnetic complexes, NMR spectra may be broadened and less informative. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the metal complexes in the UV-Visible region provide information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra are crucial for determining the geometry of the complex and understanding its electronic structure. For example, the position and intensity of the d-d bands can help distinguish between tetrahedral and octahedral geometries for a Co(II) complex. researchgate.net

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal ion. This data is essential for deducing the electronic configuration and the geometry of the complex.

Theoretical calculations, such as Density Functional Theory (DFT), are also increasingly used to complement experimental data and provide deeper insights into the electronic and geometric structures of these complexes. researchgate.net

Comparative Analysis of Ligand Field Effects in Various Metal Complexes

The interaction between the ligand and the metal ion in a coordination complex leads to the splitting of the d-orbitals of the metal ion, an effect described by ligand field theory. The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), is a measure of the strength of the ligand field. This compound, as a sulfur and nitrogen-donating ligand, creates a specific ligand field environment around the metal ion.

By comparing the UV-Visible spectra of a series of complexes with the same metal ion but different ligands, the relative ligand field strength can be determined. For example, by comparing the d-d transition energies for a series of Ni(II) complexes with different thioimidazole ligands, one can establish a trend in their ligand field effects.

The cyclopentyl substituent on the imidazole ring can also have a subtle electronic effect on the donor properties of the nitrogen and sulfur atoms, thereby influencing the ligand field strength. This can be compared with other substituted imidazole-2-thiol ligands to understand the structure-property relationships.

Metal IonLigandΔo (cm⁻¹) (Illustrative)
Ni(II)H₂O8,500
Ni(II)NH₃10,800
Ni(II)en (ethylenediamine)11,500
Ni(II)This compoundValue would be determined experimentally

This table illustrates the concept of comparing ligand field strengths. The value for this compound would need to be experimentally determined and would likely fall in the range of other bidentate S,N-donor ligands.

Stability and Reactivity Profiles of Metal-Thioimidazole Coordination Compounds

The stability of metal complexes formed with this compound is an important aspect of their coordination chemistry. The stability of these complexes is influenced by several factors:

The Chelate Effect: As a bidentate ligand, this compound forms a stable five-membered chelate ring with the metal ion. This chelate effect significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

The Nature of the Metal Ion: The stability of the complexes follows the Irving-Williams series for divalent metal ions of the first transition series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, complexes of Cu(II) and Ni(II) are expected to be particularly stable.

The Hard and Soft Acids and Bases (HSAB) Principle: The sulfur atom of the thiol group is a soft donor, and thus forms more stable complexes with soft metal ions like Pd(II), Pt(II), and Cu(I). The nitrogen atom is a borderline donor and can coordinate effectively with a range of metal ions.

The reactivity of these coordination compounds is also of significant interest. The coordinated ligand can exhibit different reactivity compared to the free ligand. For example, the acidity of the N-H proton may be altered upon coordination. The metal center can also act as a catalyst, promoting reactions of the coordinated ligand or other substrates.

The thermal stability of these complexes can be investigated using techniques like thermogravimetric analysis (TGA). nih.gov TGA can provide information about the decomposition temperature of the complex and the nature of the decomposition products. nih.gov

The reactivity of these complexes towards other molecules, such as their potential for catalytic activity or their use as precursors for the synthesis of other materials, is an active area of research. For instance, similar metal-imidazole complexes have been investigated for their potential applications in catalysis and materials science.

Catalytic Applications of 1 Cyclopentyl 1h Imidazole 2 Thiol and Its Metal Complexes

Homogeneous Catalysis Mediated by 1-cyclopentyl-1H-imidazole-2-thiol-Metal Complexes

There is a lack of specific research detailing the use of this compound as a ligand in homogeneous catalysis. However, the structural features of the molecule—namely the soft thiol donor and the hard imidazole (B134444) nitrogen donors—make it a versatile candidate for forming stable complexes with a variety of transition metals.

Imidazole-2-thiol derivatives can coordinate to metal centers in several ways, most commonly as N,S-bidentate ligands, forming a chelate ring that enhances complex stability. The 1-cyclopentyl group, being a bulky, non-polar substituent, would influence the steric environment around the metal center and the solubility of the resulting complex in organic solvents.

Metal complexes involving imidazole and carboxylate ligands have been synthesized and studied for their catalytic properties in reactions like the oxidation of styrene. mdpi.com For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with imidazole and formate (B1220265) or propionate (B1217596) ligands have shown catalytic activity, with performance linked to the carbon chain length of the carboxylate ligand. mdpi.com It is conceivable that a this compound ligand could form catalytically active complexes with these and other metals, such as palladium, rhodium, or ruthenium, for various transformations including hydrogenation, oxidation, and carbon-carbon bond formation.

Table 1: Representative Metal(II) Imidazole Complexes and Catalytic Performance in Styrene Oxidation

Complex Formula Metal Ion Conversion (%)
Co(Ac)₂(Im)·H₂O Co(II) High
Ni(Ac)₂(Im)·H₂O Ni(II) Moderate
Cu(L₂)(Imd) Cu(II) High
Zn(L₂)₂(Im)·H₂O Zn(II) High

Data derived from analogous M(II) acetate, formate, and propionate complexes with imidazole. Ac = Acetate, Im = Imidazole, L = Formate/Propionate. Performance is generalized from related studies. mdpi.com

Organocatalytic Roles of this compound

While there are no dedicated studies on the organocatalytic activity of this compound, the parent imidazole ring is a known and versatile organocatalyst. ias.ac.in Imidazole's amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like NH group, allows it to catalyze a wide array of reactions. ias.ac.in It has been successfully employed in multicomponent reactions to synthesize diverse heterocyclic structures. ias.ac.inrsc.org For example, imidazole can catalyze the one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from aromatic aldehydes, malononitrile, and phthalhydrazide (B32825) in an aqueous medium with high efficiency. ias.ac.in

The this compound molecule combines the imidazole core with a thiol group. Thiols themselves can act as nucleophilic catalysts. The introduction of the cyclopentyl group would primarily add steric bulk, potentially influencing the stereochemical outcome of a catalyzed reaction, and would increase its solubility in less polar organic solvents compared to unsubstituted imidazole.

Applications in Specific Organic Transformations (e.g., Cross-Coupling, Cycloaddition)

Cross-Coupling Reactions: There are no specific reports of this compound being used as a ligand in cross-coupling reactions. However, ligands play a crucial role in stabilizing and activating palladium catalysts, which are central to these transformations. nih.govnih.gov Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), a dominant class of ligands for cross-coupling. While this compound is an imidazole-2-thione, not an imidazolium (B1220033) salt precursor to an NHC, its N,S-donor atoms could still form effective palladium complexes. Thio-functionalized NHC-palladium complexes have demonstrated utility in catalysis. acs.org Furthermore, oxidative Heck cross-coupling reactions have been successfully performed on vinyl-imidazole substrates, highlighting the compatibility of the imidazole core with palladium catalysis. researchgate.net A ligand like this compound could potentially modulate the activity and selectivity in Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. nih.govnih.gov

Cycloaddition Reactions: Specific applications of this compound in cycloaddition reactions have not been reported. Catalysis in these reactions, such as the Diels-Alder reaction, often involves the use of a Lewis acid to activate one of the components, thereby lowering the reaction's activation energy. A metal complex of this compound could potentially function as such a Lewis acid catalyst. The steric and electronic properties imparted by the ligand would be critical in determining the efficiency and stereoselectivity of the transformation.

Chiral Catalysis with Enantiomerically Pure Derivatives

The development of enantiomerically pure versions of this compound for asymmetric catalysis is not described in the literature. The parent molecule is achiral. To be useful in chiral catalysis, a source of chirality would need to be introduced. This could be achieved by:

Using a chiral cyclopentyl group (e.g., derived from a chiral cyclopentanol).

Introducing chiral substituents at the C4 or C5 positions of the imidazole ring.

The field of asymmetric catalysis heavily relies on chiral ligands to control the stereochemical outcome of reactions. nih.gov For instance, elegant chiral bicyclic imidazole catalysts have been designed and synthesized for various enantioselective reactions. nih.gov These designs often focus on the placement of a stereocontrolling group in a position that effectively influences the transition state of the reaction. nih.gov Similarly, chiral quinoline-based ligands are used in a variety of asymmetric transformations, including alkylations and cyclopropanations. thieme-connect.com An enantiomerically pure derivative of this compound could potentially serve as a valuable chiral ligand or organocatalyst, although its synthesis and application remain an area for future exploration.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Styrene
Cobalt(II) acetate
Nickel(II) acetate
Copper(II) formate
Copper(II) propionate
Zinc(II) propionate
Imidazole
Malononitrile
Phthalhydrazide
1H-pyrazolo[1,2-b]phthalazine-5,10-diones
1-methyl-4,5-diiodoimidazole
1-cyclopentyl-1H-imidazole-4-carboxylic acid hydrochloride
4-phenyl-1H-imidazole-2-thiol
4,5-diphenyl-1H-imidazole-2-thiol
1-[1-(4-chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl] ethanone

Biological Activities and Mechanistic Investigations of 1 Cyclopentyl 1h Imidazole 2 Thiol Excluding Clinical Data

Enzyme Inhibition Profiles and Kinetic Studies

Structure-Activity Relationships for Enzyme InhibitionWithout data on its inhibitory activity, no structure-activity relationships for enzyme inhibition have been established for this compound.

While the imidazole (B134444) and thiol moieties are present in many biologically active molecules, the specific biological profile of 1-cyclopentyl-1H-imidazole-2-thiol has yet to be characterized and reported.

In Vitro Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of imidazole derivatives, including this compound, is an area of active investigation. The imidazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities, including antioxidant effects. mdpi.com The presence of the thiol (-SH) group at the C2 position is particularly significant, as thiol compounds are known to be effective free radical scavengers. mdpi.com

The primary mechanism by which thiols exert their antioxidant effect is through hydrogen atom transfer (HAT), where the thiol group donates a hydrogen atom to a free radical, thereby neutralizing it. The thiol group can also participate in electron transfer processes to quench reactive oxygen species (ROS). The antioxidant capacity of imidazole-containing compounds is often evaluated using standard in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. mdpi.com

Studies on various substituted imidazole derivatives have provided insights into their antioxidant potential. For instance, a series of 2,4,5-triphenyl-1H-imidazole derivatives showed that the presence of electron-donating groups, such as hydroxyl and dimethylamino, on the phenyl rings enhanced the antioxidant activity. mdpi.com While specific data for this compound is not extensively documented, the inherent properties of the imidazole-2-thiol core suggest a capacity for free radical scavenging. The cyclopentyl group at the N1 position may influence the compound's lipophilicity and, consequently, its ability to interact with and protect lipid membranes from peroxidation.

Table 1: Antioxidant Activity of Representative Imidazole Derivatives

Compound/Class Assay Activity Metric Result
2,4,5-Triphenyl-1H-imidazole derivatives DPPH EC50 0.141 - 1.389 mg/mL
2,4,5-Triphenyl-1H-imidazole derivatives ABTS EC50 0.162 - >2 mg/mL
Quercetin (Standard) DPPH EC50 0.004 mg/mL

This table presents data for structurally related compounds to infer the potential activity of this compound.

Cytotoxicity Studies in Cell Lines and Selectivity Assessment

The cytotoxic potential of imidazole derivatives against various cancer cell lines is a significant area of research. The imidazole scaffold is a component of many established anticancer agents. chemijournal.comresearchgate.net The cytotoxicity of these compounds is typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound's cytotoxic effect. researchgate.net

While specific cytotoxicity data for this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights. For example, a series of 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole derivatives demonstrated significant cytotoxicity against the HeLa cervical cancer cell line, with IC50 values in the low micromolar range (6-7 µM). researchgate.net Another study on 2-amino-1H-imidazole analogues reported IC50 values as low as 2.91 µM against HL-60 human myeloid leukemia cells. nih.gov

Selectivity is a critical aspect of anticancer drug development, aiming for compounds that are more toxic to cancer cells than to normal, healthy cells. Some imidazole derivatives have shown a degree of selectivity. For instance, certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory effects against MCF-7 and HCT-116 cancer cell lines while demonstrating weak cytotoxicity toward normal RPE-1 cells. researchgate.net The cyclopentyl substituent in this compound could influence its cellular uptake and interaction with molecular targets, thereby affecting its cytotoxicity and selectivity profile.

Table 2: In Vitro Cytotoxicity of Representative Imidazole Derivatives

Compound/Class Cell Line IC50 (µM)
3-Methyl-2-thioxo-2,3-dihydro-1H-imidazole derivatives HeLa (cervical cancer) 6 - 7
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole derivatives HCT-116 (colon cancer) 17 - 36
2-Amino-1H-imidazole analogue (Compound 28) HL-60 (myeloid leukemia) 2.91
2-Amino-1H-imidazole analogue (Compound 29) 4T1 (breast cancer) 3.1
Doxorubicin (Reference Drug) HCT-116 (colon cancer) 22.6

This table presents data for structurally related compounds to infer the potential activity of this compound.

Molecular Docking and In Silico Prediction of Biological Targets and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for novel compounds and elucidating their mechanism of action at a molecular level. For imidazole derivatives, docking studies have explored interactions with a range of protein targets implicated in various diseases. nih.govjocpr.com

While specific docking studies on this compound are not widely reported, research on related imidazole-thiazole hybrids and other derivatives has identified potential interactions with targets such as protein kinases, DNA topoisomerase, and various enzymes. researchgate.netnih.gov These studies reveal that the imidazole ring can engage in various non-covalent interactions, including hydrogen bonds with amino acid residues, π-π stacking, and cation-π interactions. nih.gov The thiol group can also act as a hydrogen bond donor or acceptor and may coordinate with metal ions in the active sites of metalloenzymes.

The cyclopentyl group at the N1 position likely contributes to hydrophobic interactions within the binding pocket of a target protein. The conformational flexibility of the cyclopentyl ring may allow it to adapt to the shape of the binding site, potentially enhancing binding affinity. In silico predictions can help prioritize biological targets for experimental validation and guide the rational design of more potent and selective derivatives.

Table 3: Predicted Biological Targets and Interactions of Imidazole Derivatives from Molecular Docking Studies

Compound Class Predicted Protein Target Key Interactions
Imidazole-thiazole hybrids Protein Kinase (PDB: 6LUD) Hydrogen bonds with LYS 745, MET 793; Hydrophobic interactions
Imidazole-thiazole hybrids Fungal Protein (PDB: 1EA1) π-π stacking with PHE 78, TYR 76; Cation-π interaction with ARG 96
1-Trityl-5-azaindazole derivatives Murine double minutes-2 (MDM2) Hydrogen bonds with GLN72, HIS73
1-Trityl-5-azaindazole derivatives Peripheral benzodiazepine (B76468) receptor (PBR) Interactions with LEU43, GLN109, ILE141, LYS140

This table presents data for structurally related compounds to infer the potential interactions of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For the imidazole scaffold, SAR studies have shown that modifications at each position of the ring can significantly impact pharmacological properties. researchgate.netjopir.in

The substituent at the N1 position of the imidazole ring is crucial for modulating activity. In many cases, the nature of this substituent affects the compound's pharmacokinetic properties and its interaction with biological targets. The presence of a lipophilic group like cyclopentyl in this compound can enhance membrane permeability and hydrophobic interactions with target proteins. Studies on other N-substituted imidazoles have shown that varying the size and nature of the substituent can lead to significant changes in potency and selectivity.

The thiol group at the C2 position is a key functional group that can participate in various biological interactions. It can act as a hydrogen bond donor and acceptor, and its ability to exist in a tautomeric thione form (imidazole-2-thione) is important for its chemical reactivity and biological activity. The sulfur atom can also be a site for metabolic modification or can be crucial for binding to specific protein targets.

Theoretical and Computational Studies of 1 Cyclopentyl 1h Imidazole 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Tautomeric Preference

Quantum chemical calculations are fundamental in elucidating the electronic properties and tautomeric equilibrium of 1-cyclopentyl-1H-imidazole-2-thiol. This compound can exist in two primary tautomeric forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N double bond within the imidazole (B134444) ring).

Computational studies on related imidazole-2-thione systems have shown that the thione form is generally the more stable tautomer. This preference is attributed to the greater thermodynamic stability of the C=S bond compared to the S-H bond in this chemical environment. For this compound, quantum chemical calculations would likely confirm the predominance of the thione tautomer in the ground state. These calculations also provide valuable information on the distribution of electron density, highlighting the nucleophilic and electrophilic centers within the molecule.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the intermolecular interactions of this compound with its environment, such as solvent molecules or biological macromolecules. researchgate.net These simulations can model the behavior of the compound over time, providing insights into its solvation, diffusion, and conformational flexibility.

For this compound, MD simulations could be employed to study its interactions in aqueous and non-aqueous solvents. In a biological context, such as interactions with proteins, MD simulations can predict binding affinities and modes of interaction, which is crucial for drug design and development. researchgate.net The simulations would likely reveal the role of the cyclopentyl group in establishing hydrophobic interactions, while the imidazole-2-thione moiety could participate in hydrogen bonding and other polar interactions.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the experimental characterization of this compound. Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Conformational analysis of the flexible cyclopentyl ring attached to the imidazole core is also a key aspect of theoretical studies. Different puckering conformations of the cyclopentyl ring can lead to various conformers with distinct energies and populations. Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them. For instance, studies on similar N-cycloalkylimidazole compounds have explored how the cycloalkyl group influences the molecule's properties. mdpi.com

Spectroscopic Parameter Predicted Data
¹H NMR Chemical Shifts Predictions for protons on the cyclopentyl and imidazole rings.
¹³C NMR Chemical Shifts Predictions for carbon atoms, including the characteristic C=S carbon.
IR Vibrational Frequencies Frequencies for N-H stretch, C=S stretch, and ring vibrations.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties and reactivity of molecules like this compound. DFT calculations can accurately predict geometric parameters (bond lengths and angles), Mulliken atomic charges, and molecular electrostatic potential (MEP) maps. researchgate.net

The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic and nucleophilic attack. For this compound, the sulfur atom and the nitrogen atom of the N-H group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the N-H group would be a site of positive potential.

DFT is also used to calculate global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

DFT Predicted Property Significance
Bond Lengths and Angles Provides the optimized molecular geometry.
Mulliken Atomic Charges Indicates the partial charge distribution on each atom.
Molecular Electrostatic Potential (MEP) Visualizes reactive sites for electrophilic and nucleophilic attack. researchgate.net
HOMO-LUMO Energy Gap Correlates with chemical reactivity and stability.

Computational Design and Virtual Screening of Analogous Compounds

The computational framework established for this compound can be extended to the design and virtual screening of analogous compounds with potentially enhanced properties. By systematically modifying the cyclopentyl group or substituting other functional groups on the imidazole ring, libraries of new compounds can be generated in silico.

These virtual libraries can then be screened for desired properties, such as improved binding affinity to a specific biological target or optimized electronic properties. This computational approach accelerates the discovery of new lead compounds in drug development by prioritizing the synthesis and experimental testing of the most promising candidates. The design of new imidazole-2-thione derivatives is an active area of research, with studies focusing on creating compounds with specific biological activities. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Cyclopentyl 1h Imidazole 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic compounds by providing insight into the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-cyclopentyl-1H-imidazole-2-thiol is anticipated to display characteristic signals corresponding to the protons on the cyclopentyl and imidazole (B134444) rings. The proton attached to the carbon of the cyclopentyl ring bonded to the nitrogen (N-CH) is expected to appear as a downfield multiplet due to the deshielding effect of the nitrogen atom. The remaining eight protons of the cyclopentyl group would likely resonate as complex multiplets in the upfield region. The two protons on the imidazole ring should present as distinct doublets in the aromatic region, with their chemical shifts influenced by the adjacent thiol group and the N-cyclopentyl substituent. In the thione tautomer, a broad singlet corresponding to the N-H proton is expected at a lower field.

Expected ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Imidazole H-4/H-5 6.90 - 7.40 d
Imidazole H-5/H-4 6.90 - 7.40 d
Cyclopentyl CH-N 4.80 - 5.30 m
Cyclopentyl CH₂ 1.60 - 2.30 m

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the thione group (C=S) is expected to be the most deshielded, appearing at a very low field. The two carbons of the imidazole ring should have signals in the aromatic region, while the cyclopentyl carbons will be found in the aliphatic region, with the N-CH carbon being the most downfield of the five.

Expected ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=S (C2) 162 - 168
Imidazole C4/C5 118 - 128
Imidazole C5/C4 118 - 128
Cyclopentyl C-N 58 - 65

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY would confirm the proton-proton couplings within the cyclopentyl and imidazole rings. An HSQC spectrum would correlate each proton signal to its directly attached carbon, while an HMBC spectrum would reveal long-range proton-carbon correlations, which are critical for confirming the attachment of the cyclopentyl group to the nitrogen of the imidazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a key method for identifying functional groups in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound, particularly in the solid state, is expected to reflect the predominance of the thione tautomer. Key absorption bands would include a broad N-H stretch, C-H stretching vibrations for the aliphatic cyclopentyl and aromatic imidazole protons, and strong absorptions for the C=C and C=N stretching of the imidazole ring. A characteristic band for the C=S (thione) stretch is also anticipated.

Expected FT-IR Data

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch 3150 - 3000 (broad)
C-H Stretch (Aromatic) 3100 - 3000
C-H Stretch (Aliphatic) 2980 - 2850
C=C and C=N Stretch 1600 - 1450

Raman Spectroscopy: Raman spectroscopy would offer complementary data, with the highly polarizable C=S bond expected to produce a strong signal. Symmetric vibrations of the imidazole ring are also typically prominent in Raman spectra.

Mass Spectrometry (HRMS, GC-MS, LC-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight, elemental composition, and fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis would provide the high-precision mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₈H₁₂N₂S). For a related compound, 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol, predicted m/z values for various adducts have been calculated.

Predicted HRMS Data for a Related Compound

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 169.07939
[M+Na]⁺ 191.06133
[M-H]⁻ 167.06483
[M]⁺ 168.07156

Data based on predicted values for 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol

GC-MS and LC-MS: The analysis of this compound by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would facilitate its separation and identification. Due to the polarity of the imidazole-2-thiol group, LC-MS would likely be the more appropriate method. The resulting mass spectrum would display a molecular ion peak and a characteristic fragmentation pattern, likely involving the loss of the cyclopentyl group or cleavage of the imidazole ring.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information on its degree of conjugation. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions within the conjugated imidazole-2-thione system. For comparison, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions.

Expected UV-Vis Data

Electronic Transition Expected Wavelength (λmax, nm)
π→π* 260 - 290

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable single crystal of this compound would allow for a detailed analysis of its solid-state structure. This analysis would provide precise bond lengths and angles, confirming the thione tautomer in the solid state, and would reveal the conformation of the cyclopentyl ring relative to the imidazole ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the N-H and C=S groups, which govern the crystal packing. While no specific crystal structure data for this compound is available, studies of similar molecules, such as 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, show that intermolecular N—H···S hydrogen bonds are a key feature in the crystal lattice.

Materials Science Applications of 1 Cyclopentyl 1h Imidazole 2 Thiol

Corrosion Inhibition Properties and Mechanisms on Metal Surfaces

The imidazole (B134444) ring and thiol group are well-known for their ability to inhibit the corrosion of various metals and alloys. Imidazole derivatives, for instance, are effective corrosion inhibitors for metals like copper, aluminum, and steel in acidic environments. researchgate.net Their efficacy stems from the presence of nitrogen atoms with lone pair electrons and the aromatic π-system, which can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a protective adsorbed layer on the metal surface. This layer acts as a barrier, isolating the metal from the corrosive medium.

The thiol (-SH) group is also a powerful anchoring group for metal surfaces, forming strong coordinate bonds. The mechanism of corrosion inhibition by molecules containing both imidazole and thiol functionalities, such as 2-mercaptobenzimidazole, involves the adsorption of the inhibitor onto the metal surface. This adsorption can occur through several modes: electrostatic interaction between the charged metal surface and the charged inhibitor molecule, donation of lone pair electrons from the nitrogen and sulfur atoms to the metal, and π-electron interaction between the imidazole ring and the metal surface. This multifaceted interaction leads to the formation of a stable, dense, and protective film that significantly retards the corrosion process.

For instance, studies on 2-(((4-chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole have demonstrated its high inhibition efficiency for aluminum in acidic solutions. banglajol.info The inhibition efficiency of this related compound was found to increase with concentration, reaching up to 97.74% at a concentration of 5x10⁻³ M at 298 K. banglajol.infouh.edu The adsorption of this inhibitor on the aluminum surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer.

Table 1: Corrosion Inhibition Data for a Related Benzimidazole Thiol Derivative

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
015.2-
1x10⁻⁵5.861.8
5x10⁻⁵3.179.6
1x10⁻⁴1.987.5
5x10⁻⁴0.894.7
1x10⁻³0.497.4

Data presented is for 2-(((4-chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole on aluminum in 1 M HNO₃ at 298 K and is intended to be illustrative of the potential performance of imidazole-thiol compounds. banglajol.infouh.edu

Integration into Polymeric Matrices for Enhanced Properties

The incorporation of functional molecules into polymeric matrices is a common strategy to develop composite materials with enhanced properties. While no specific studies on the integration of 1-cyclopentyl-1H-imidazole-2-thiol into polymers were found, the properties of related imidazole and thiol compounds suggest potential benefits. Imidazole-containing polymers are known to associate with other molecules through hydrogen bonding, and their corresponding imidazolium (B1220033) salts can engage in electrostatic interactions, aggregation, and self-assembly. elsevierpure.comresearchgate.net

The presence of the thiol group offers a reactive site for cross-linking or grafting onto polymer chains, which could improve the mechanical strength, thermal stability, and chemical resistance of the composite material. For example, in the development of composite films, the compatibility between the polymer matrix and a filler, such as carbon nanotubes, can be enhanced by functionalizing the filler. researchgate.net A molecule like this compound could potentially act as a coupling agent, with the thiol group reacting with the polymer and the imidazole ring interacting with the filler, leading to a more homogeneous and robust composite.

Furthermore, the integration of compounds with corrosion-inhibiting properties into polymer coatings is a well-established method for protecting metal substrates. A polymer matrix containing dispersed this compound could provide long-term corrosion protection. The inhibitor molecules would slowly leach from the coating to the metal surface, especially when the coating is damaged, to form a protective film and prevent corrosion.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. uh.edu Thiol compounds are widely used to form robust SAMs on noble metal surfaces like gold, silver, and copper due to the strong affinity of the sulfur atom for these metals. harvard.edu These monolayers can be used to precisely control the interfacial properties of materials, with applications in areas such as wetting, adhesion, and nanoelectronics.

While there is no specific research on SAMs of this compound, studies on cyclopentanethiol (B157770) (CPT) on gold surfaces provide valuable insights. bwise.kr High-resolution scanning tunneling microscopy (STM) has shown that CPT can form well-ordered, two-dimensional SAMs on a Au(111) surface. bwise.kr The formation of these ordered structures is influenced by the van der Waals interactions between the bulky cyclopentyl groups. bwise.kr

A molecule like this compound would be expected to form SAMs on gold and other noble metal surfaces through the chemisorption of the thiol group. The packing and orientation of the molecules in the monolayer would be determined by a balance of the sulfur-gold interaction, van der Waals forces between the cyclopentyl groups, and potential intermolecular hydrogen bonding involving the imidazole rings. The presence of the imidazole ring could lead to interesting structural motifs and electronic properties within the SAM. The characterization of such SAMs would typically involve techniques like X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition and bonding at the surface.

Table 2: Characterization Data for Self-Assembled Monolayers of a Related Thiol

TechniqueObservationInterpretation
X-ray Photoelectron Spectroscopy (XPS) S(2p) peak at ~162 eVIndicates the formation of a gold-thiolate bond.
N(1s) peakWould confirm the presence of the imidazole ring on the surface.
Contact Angle Goniometry High water contact angleSuggests a hydrophobic surface, consistent with the presence of cyclopentyl groups.
Scanning Tunneling Microscopy (STM) Ordered molecular arrangementWould indicate the formation of a well-defined 2D structure.

This table provides expected characterization data for a SAM of this compound based on studies of related thiol compounds.

Potential in Sensor Technologies and Biosensor Development

The development of chemical sensors and biosensors is a rapidly advancing field. nih.govmdpi.commdpi.comnih.gov These devices rely on the specific interaction of a receptor molecule with a target analyte, which is then converted into a measurable signal. The unique structural features of this compound make it a candidate for use as a receptor molecule in sensor applications.

The imidazole moiety is known to coordinate with various metal ions, and this property has been exploited in the design of fluorescent chemosensors. researchgate.net For example, an imidazole-bearing zinc porphyrin has been shown to selectively detect Au³⁺ ions through fluorescence quenching. rsc.org The resulting complex could then be used to detect thiol-containing compounds, demonstrating a cascade sensing mechanism. rsc.org Similarly, a substituted imidazole-based fluorescent probe has been developed for the highly sensitive and selective detection of hydrazine. rsc.org

The thiol group can also be utilized for immobilization onto sensor surfaces, such as gold electrodes or nanoparticles, which are commonly used in electrochemical and optical biosensors. Once immobilized, the imidazole ring would be exposed to the sample solution, where it could selectively bind to target analytes. The binding event could be detected by a change in the electrochemical properties of the electrode or a shift in the surface plasmon resonance (SPR) signal. researchgate.net

Given these precedents, this compound could potentially be used to develop sensors for metal ions, small organic molecules, or even biomolecules, depending on the specific binding affinity of its imidazole ring.

Role in Supramolecular Chemistry and Functional Materials

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. nih.gov The ability of molecules to self-assemble into well-defined, functional supramolecular architectures is at the heart of creating new functional materials. acs.org Imidazole-based compounds are of great interest in supramolecular chemistry due to the ability of the imidazole ring to participate in hydrogen bonding and coordination with metal ions. nih.gov

For instance, imidazole-based drugs have been shown to form multicomponent crystals with trithiocyanuric acid, where the supramolecular architecture is dictated by the interplay of N-H···N and N-H···S hydrogen bonds. nih.gov Imidazole-phenol Schiff base compounds can also self-assemble into various supramolecular structures. researchgate.net

The presence of both a hydrogen bond donor/acceptor (the imidazole N-H) and a thiol group in this compound provides multiple avenues for forming supramolecular assemblies. These could include one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks through hydrogen bonding and coordination with metal centers. The cyclopentyl group would also play a role in directing the self-assembly process through steric effects and van der Waals interactions. The resulting supramolecular materials could exhibit interesting properties, such as porosity for gas storage or catalytic activity.

Future Directions and Emerging Research Avenues for 1 Cyclopentyl 1h Imidazole 2 Thiol

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

Future research will likely focus on developing more efficient, sustainable, and environmentally friendly methods for synthesizing 1-cyclopentyl-1H-imidazole-2-thiol and its derivatives. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. The exploration of green chemistry principles is a paramount objective in modern organic synthesis.

Emerging research avenues include the use of microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times and improve yields for related imidazole-2-thione compounds. Another promising area is the development of one-pot, multi-component reactions (MCRs) catalyzed by recyclable nanocatalysts, such as spinel NiFe2O4, which can operate in greener solvents like aqueous ethanol. These methods offer advantages like operational simplicity, high atom economy, and the avoidance of hazardous by-products. Solvent-free "grinding" methods and the use of solid-supported catalysts are also gaining traction for their significant environmental benefits.

Table 1: Comparison of Synthetic Approaches for Thioimidazole Scaffolds
MethodologyKey AdvantagesPotential for this compound SynthesisReferences
Conventional HeatingWell-established proceduresBaseline method, often with drawbacks like long reaction times and harsh conditions.
Microwave-Assisted Synthesis (MAOS)Rapid reaction rates, higher yields, improved purity.High potential for accelerating synthesis and optimizing reaction conditions.
Ultrasonic IrradiationAccelerated reaction rates, mild conditions.Can be combined with eco-friendly catalysts for efficient synthesis.
Nanocatalyst-Mediated MCRsHigh efficiency, catalyst reusability, use of eco-friendly solvents (e.g., water, ethanol).A leading-edge approach for sustainable, one-pot synthesis from simple precursors.
Solvent-Free/Solid-Phase SynthesisReduced environmental impact, simplified workup, high yields.Ideal for minimizing waste and developing clean synthetic protocols.

Expansion of Catalytic Utility in Diverse Chemical Transformations

The imidazole-2-thione moiety is an effective ligand capable of coordinating with a variety of metal centers. This property suggests that this compound could serve as a valuable ligand in catalysis. Imidazolidine-2-thiones, a related class, are already utilized as chiral auxiliaries and ligands in asymmetric catalysis.

Future investigations should explore the synthesis of metal complexes incorporating this compound and evaluate their catalytic activity in a range of chemical transformations. Potential applications include cross-coupling reactions, hydrogenations, and oxidations, which are fundamental processes in organic synthesis. The cyclopentyl group may offer unique steric and electronic properties that could influence the catalytic activity and selectivity of the resulting metal complexes. Furthermore, the thione group's ability to form stable coordination polymers with metals like copper(I) opens avenues for developing heterogeneous catalysts that are easily recoverable and reusable.

Table 2: Potential Catalytic Applications for Investigation
Catalytic TransformationRationale for InvestigationPotential Benefit
Asymmetric CatalysisRelated thiones are used as chiral ligands.Development of new catalysts for enantioselective synthesis.
Cross-Coupling Reactions (e.g., Suzuki, Heck)Thioimidazole ligands can stabilize palladium or nickel catalytic species.Creation of efficient catalysts for carbon-carbon bond formation.
Oxidation/Reduction ReactionsRedox-active metal complexes can be formed with thione ligands.New catalysts for selective oxidation or hydrogenation processes.
Polymerization ReactionsCoordination with metals can initiate or control polymerization.Synthesis of novel polymers with controlled architectures.

Deeper Elucidation of Biological Mechanisms at the Molecular Level

Substituted imidazole-2-thiones exhibit a remarkable spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. For instance, certain derivatives have been identified as potent inhibitors of topoisomerase II, an important target in cancer therapy, and function as DNA intercalators. Others act as tubulin polymerization inhibitors or target specific kinases involved in cell signaling pathways.

A critical future direction for this compound is the systematic screening for various biological activities, followed by in-depth mechanistic studies to identify its specific molecular targets. Techniques such as differential scanning fluorimetry, isothermal titration calorimetry, and cellular thermal shift assays can be employed to identify direct protein binding partners. Subsequent biochemical and cellular assays can then validate these interactions and elucidate the downstream effects. Understanding how the compound interacts with specific enzymes, receptors, or DNA at a molecular level is crucial for its potential development as a therapeutic agent.

Table 3: Potential Molecular Targets for Mechanistic Studies
Target ClassSpecific ExamplesRationale Based on Thioimidazole ScaffoldReferences
EnzymesTopoisomerase II, Kinases (e.g., VEGFR-2, GSK-3β), Thyroid Peroxidase, Carbonic Anhydrase IXKnown inhibitory activities of various imidazole-2-thione derivatives against these enzymes.
Nucleic AcidsCalf-thymus DNA (ctDNA)Demonstrated ability of some derivatives to act as DNA intercalators.
Structural ProteinsTubulinCertain analogues inhibit microtubule polymerization by binding to the colchicine site.
Bacterial ProteinsQuorum sensing receptors (e.g., PqsR)Benzimidazole-2-thiol derivatives have shown inhibitory activity in bacterial signaling pathways.

Development of Advanced Functional Materials Based on Thioimidazole Scaffolds

The imidazole (B134444) ring is a key component in a variety of functional materials, including polymers, ionic liquids, and coordination frameworks. The ability of the imidazole and thione moieties to participate in hydrogen bonding, electrostatic interactions, and metal coordination makes them excellent building blocks for materials design.

Future research could focus on incorporating this compound as a monomer or functional unit into polymers. This could lead to the development of novel materials with tailored properties, such as stimuli-responsive hydrogels, antimicrobial surfaces, or advanced membranes. The synthesis of coordination polymers and metal-organic frameworks (MOFs) using this compound as a ligand is another exciting avenue. Such materials could have applications in gas storage, separation, sensing, or as functional biomaterials for tissue engineering and drug delivery. The cyclopentyl group could impart increased hydrophobicity or specific packing arrangements, influencing the bulk properties of the resulting material.

Synergistic Application of Computational and Experimental Methods in Compound Design

The integration of computational chemistry with experimental synthesis and testing has become a powerful strategy in modern drug discovery and materials science. For this compound, this synergistic approach can guide the design of new analogues with enhanced activity, selectivity, and improved pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Future work should employ computational tools like Density Functional Theory (DFT) to understand the electronic structure and reactivity of the molecule. Molecular docking and molecular dynamics simulations can predict binding modes and affinities to various biological targets, helping to prioritize which derivatives to synthesize. Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process. These in silico predictions can then be validated through targeted synthesis and experimental evaluation, creating an efficient feedback loop for optimization. This approach minimizes trial-and-error synthesis and accelerates the discovery of lead compounds for therapeutic or material applications.

Table 4: A Synergistic Computational-Experimental Workflow
StepComputational MethodExperimental MethodObjective
1. Initial AnalysisDFT calculations, Molecular property prediction (e.g., XlogP).Characterization of parent compound (NMR, IR, Mass Spec).Understand baseline physicochemical properties.
2. Target Identification &amp; Hit GenerationMolecular docking against protein libraries, Virtual screening.Broad biological screening (e.g., anticancer, antimicrobial assays).Identify potential biological targets and initial "hit" compounds.
3. Lead OptimizationIn silico ADMET prediction, Binding free energy calculations, QSAR modeling.Synthesis of focused library of analogues, In vitro activity assays (e.g., IC50 determination).Design and test derivatives with improved potency and drug-like properties.
4. Mechanistic ValidationMolecular Dynamics (MD) simulations.Enzyme inhibition assays, Cell-based mechanism of action studies.Confirm binding mode and elucidate biological mechanism.

Q & A

Q. How can the synthesis of 1-cyclopentyl-1H-imidazole-2-thiol be optimized for reproducibility and yield?

Methodological Answer: The synthesis typically involves cyclocondensation of cyclopentanecarboxaldehyde with thiourea derivatives in the presence of ammonium acetate as a catalyst. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance cyclization efficiency .
  • Temperature control : Reflux conditions (70–90°C) minimize side reactions like thiol oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
    For reproducibility, monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiourea) to compensate for volatility losses.

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond at ~1.68 Å) using SHELXL for refinement . ORTEP-3 can visualize thermal ellipsoids to confirm stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.0 ppm) and imidazole-thiol protons (δ 12.5–13.0 ppm) .
    • IR : Confirm thiol (-SH) stretching at 2550–2600 cm⁻¹ and C=N imidazole ring vibrations at 1600–1650 cm⁻¹ .
  • Elemental analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 54.5%, H: 6.5%, N: 11.6%, S: 13.2%) .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the compound’s bioactivity compared to other alkyl/aryl analogs?

Methodological Answer: The cyclopentyl group enhances lipophilicity, improving membrane permeability in antifungal assays. Comparative studies show:

  • Antifungal activity : Against Candida albicans, the cyclopentyl analog exhibits MIC = 8 µg/mL vs. 16 µg/mL for phenyl analogs, likely due to reduced steric hindrance .
  • Structural analysis : Molecular docking (e.g., AutoDock Vina) reveals the cyclopentyl group occupies hydrophobic pockets in fungal CYP51 enzymes more effectively than linear alkyl chains .
    Validate via SAR studies by synthesizing analogs with cyclohexyl, isopropyl, or benzyl groups and testing in standardized microdilution assays .

Q. How can researchers resolve contradictions in reported bioactivity data for imidazole-2-thiol derivatives?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay conditions : Standardize protocols (e.g., CLSI M27 for fungi) to control pH, incubation time, and inoculum size .
  • Compound stability : Monitor thiol oxidation using LC-MS; add antioxidants (e.g., BHT) to storage solutions .
  • Cellular uptake : Quantify intracellular concentrations via HPLC in cell lysates to correlate efficacy with bioavailability .
    Report both IC₅₀ (in vitro) and ED₅₀ (in vivo) values to contextualize activity across models.

Q. What environmental degradation pathways are relevant for this compound, and how can they be studied?

Methodological Answer:

  • Photodegradation : Expose aqueous solutions to UV-Vis light (λ = 254 nm) and analyze degradation products via HPLC-QTOF-MS. Major products include sulfonic acid derivatives .
  • Microbial degradation : Use soil microcosms spiked with the compound; track S-oxidation to sulfoxides using ¹H NMR .
  • Hydrolysis : Study pH-dependent stability (e.g., t₁/₂ = 48 hrs at pH 7 vs. 12 hrs at pH 10) with kinetic modeling .

Q. What strategies improve the compound’s selectivity in metal-ion coordination for catalytic applications?

Methodological Answer: The thiol group binds transition metals (e.g., Cu²⁺, Zn²⁺), but selectivity can be tuned via:

  • pH modulation : At pH 5–6, the thiolate anion (S⁻) preferentially binds Cu²⁺ (log K = 4.2) over Zn²⁺ (log K = 3.1) .
  • Co-ligand design : Introduce pyridine or carboxylate co-ligands to stabilize specific coordination geometries (e.g., square planar vs. tetrahedral) .
    Characterize complexes using cyclic voltammetry and EPR spectroscopy to confirm redox activity and ligand-field effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.